2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide
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Description
2-Chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide, also known as 2CPPA, is a synthetic compound that has been used in numerous scientific studies since its discovery in the early 1990s. It is a versatile compound, capable of acting as a substrate and inhibitor of various enzymes, as well as a modulator of various biochemical and physiological pathways.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial activity. It has shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria . However, it did not exhibit any potential antifungal activity .
Anti-cancer Activity
The compound has been used in the synthesis of derivatives that have been screened for their anti-cancer activity against diverse cell lines including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549) .
Synthesis of Novel AHL Analogs
The compound has been used in the synthesis of novel AHL analogs, which were evaluated for their in vitro cytotoxic activity against four human cancer cell lines .
Synthesis of Amide Podands
The compound may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .
Preparation of Schiff Base Ligands
The compound may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
Synthesis of Phenoxy Thiazoles
In 2018, a novel series of phenoxy thiazoles were synthesized using the compound and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .
properties
IUPAC Name |
2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-7-11(17)16-9-2-1-3-10(6-9)18-12-8-14-4-5-15-12/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDAQWTJULQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324700 |
Source
|
Record name | 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide | |
CAS RN |
866157-08-6 |
Source
|
Record name | 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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